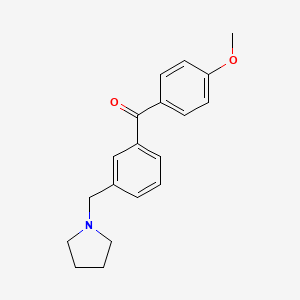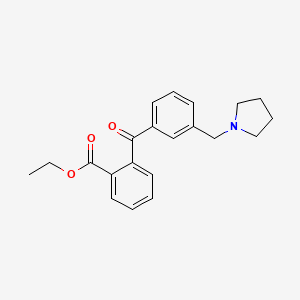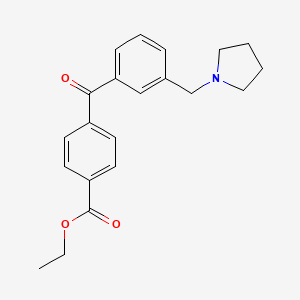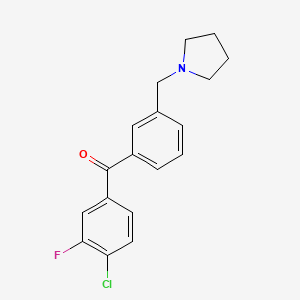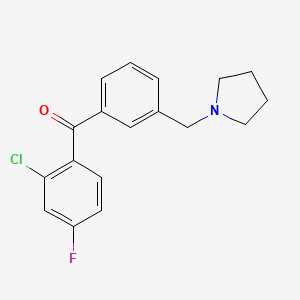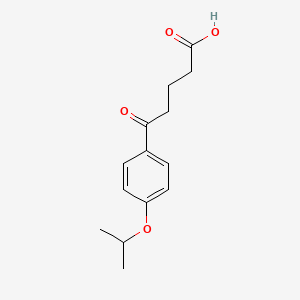
5-Oxo-5-(4-isopropoxyphenyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(4-isopropoxyphenyl)valeric acid, also known as 5-O-IPV or 5-O-isopropylphenylvaleric acid, is an organic compound that belongs to the class of carboxylic acids. It is a derivative of the amino acid valine and is used in a variety of scientific and industrial applications. 5-O-IPV has a variety of unique properties, including its ability to act as a strong reducing agent, its ability to act as a catalyst, and its ability to act as a stabilizer for certain compounds.
Applications De Recherche Scientifique
Catabolism by Rat Intestinal Microbiota : Takagaki and Nanjo (2013) studied the catabolism of catechins by rat intestinal microbiota and identified new metabolites, including 4-oxo-5-(3,4-dihydorxyphenyl)valeric acid and 4-oxo-5-(3-hydorxyphenyl)valeric acid, closely related to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Their research sheds light on the metabolic pathway of catechins in the gut (Takagaki & Nanjo, 2013).
Synthesis in Organic Chemistry : Kiyani and Ghorbani (2015) demonstrated the synthesis of 4H-isoxazol-5(4H)-ones using a multi-component reaction, which is a key area in organic synthesis. This method highlights the potential use of similar compounds in complex chemical syntheses (Kiyani & Ghorbani, 2015).
Solid-Phase Synthesis of Peptide N-alkylamides : Songster, Vagner, and Bárány (2004) developed a method for the preparation of C-terminal peptide amides using acid-labile handles such as 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid. This technique is pivotal in peptide chemistry (Songster, Vagner, & Bárány, 2004).
Biological Activities and Medical Applications : Chourey et al. (2018) explored the biological activities of 5-Oxo-6,8,11,14-eicosatetraenoic acid (a related compound) as a potential therapeutic target in eosinophilic diseases like asthma. This research highlights the medical relevance of structurally similar compounds (Chourey et al., 2018).
Chemical Catalysis and Reaction Mechanisms : Ghosh et al. (2015) studied the role of surfactants in metal-mediated oxidation reactions, which is essential for understanding complex organic reactions and synthesis pathways (Ghosh, Sar, Malik, & Saha, 2015).
Biochemical and Pharmacological Research : Powell and Rokach (2005) discussed the biochemistry and pharmacology of 5-lipoxygenase product 5-oxo-ETE, indicating the significance of related compounds in biochemical pathways and potential drug development (Powell & Rokach, 2005).
Microbiological Production of Carboxylic Acids : Aurich et al. (2012) described the biotechnological production of oxo- and hydroxycarboxylic acids, showcasing the use of microbiological methods to produce valuable chemical compounds (Aurich et al., 2012).
Propriétés
IUPAC Name |
5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGMMNSIZRTKOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645445 |
Source


|
| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(4-isopropoxyphenyl)valeric acid | |
CAS RN |
898791-85-0 |
Source


|
| Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
